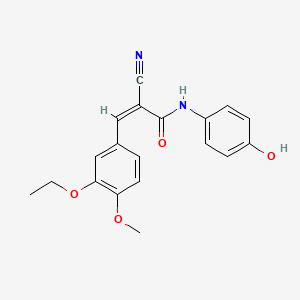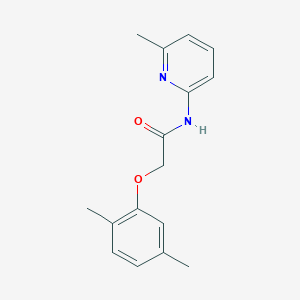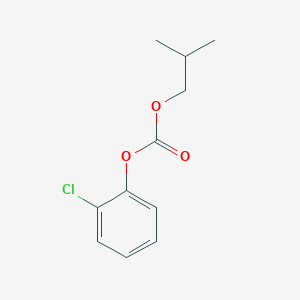
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
説明
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. CPDD is a heterocyclic compound that belongs to the class of pyrrole-2,5-dione compounds.
作用機序
The exact mechanism of action of 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it has been suggested that 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2 and LOX. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been extensively studied, and its effects have been well characterized. However, 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione also has limitations. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is the development of more efficient synthesis methods for 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. Another area of interest is the development of novel derivatives of 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione with improved pharmacological properties. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also shown potential for the treatment of various diseases, including cancer and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.
合成法
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized through various methods, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate and piperidine, followed by cyclization and chlorination. Another method involves the reaction of 3-chlorophenylhydrazine with maleic anhydride, followed by cyclization and chlorination. The synthesis of 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is relatively simple and can be achieved in a few steps.
科学的研究の応用
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-10-5-4-6-11(9-10)19-14(20)12(17)13(15(19)21)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUKGACLKHCXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164017 | |
| Record name | 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione | |
CAS RN |
415701-82-5 | |
| Record name | 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415701-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)


![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)


![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
